4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 4-methoxyphenyl ethylamine. The reaction is usually carried out in an ethanol solution under reflux conditions for a specific period, often around one hour . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol involves its interaction with biological targets through its functional groups. The imino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can disrupt cellular processes in microorganisms, leading to their antibacterial and antifungal effects . Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol
- 4-chloro-2-((E)-{[1-(4-nitrophenyl)ethyl]imino}methyl)phenol
- 4-chloro-2-((E)-{[1-(4-methylphenyl)ethyl]imino}methyl)phenol
Uniqueness
4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain chemical reactions . This makes it distinct from similar compounds with different substituents, such as fluoro, nitro, or methyl groups.
Properties
IUPAC Name |
4-chloro-2-[1-(4-methoxyphenyl)ethyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11(12-3-6-15(20-2)7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGETWIHJNMNQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.